tert-butyl (2S,4S)-4-amino-2-propylpyrrolidine-1-carboxylate
Description
tert-Butyl (2S,4S)-4-amino-2-propylpyrrolidine-1-carboxylate is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a pyrrolidine ring. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and biological applications.
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-4-amino-2-propylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-5-6-10-7-9(13)8-14(10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-,10-/m0/s1 |
InChI Key |
SSPWTTGJYHHHAL-UWVGGRQHSA-N |
Isomeric SMILES |
CCC[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N |
Canonical SMILES |
CCCC1CC(CN1C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4S)-4-amino-2-propylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl esters with appropriate amines under controlled conditions. One efficient method for preparing tert-butyl esters involves the use of benzyl cyanide and tert-butyl hydroperoxide under metal-free conditions . This method allows for the smooth oxidation of Csp3–H bonds, cleavage of C–CN bonds, and formation of C–O bonds in a single pot reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. . The flow process is more efficient, versatile, and sustainable compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,4S)-4-amino-2-propylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino group and other functional groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-butyl hydroperoxide for oxidation reactions and various reducing agents for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
tert-Butyl (2S,4S)-4-amino-2-propylpyrrolidine-1-carboxylate has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-4-amino-2-propylpyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl (2S,4S)-4-amino-2-propylpyrrolidine-1-carboxylate include:
- tert-Butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]-2-[(1,3-thiazolidin-3-yl)carbonyl]pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and biological activity, making it valuable for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
